molecular formula C44H66O4 B124911 Coenzyme Q7 CAS No. 303-95-7

Coenzyme Q7

Cat. No. B124911
CAS RN: 303-95-7
M. Wt: 659 g/mol
InChI Key: DBESHHFMIFSNRV-RJYQSXAYSA-N
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Description

Coenzyme Q7, also known as CoQ7, is a membrane-bound hydroxylase involved in ubiquinone biosynthesis . It is a remarkably hydrophobic, redox-active lipid that empowers diverse cellular processes .


Synthesis Analysis

In animals, the biosynthesis of coenzyme Q is attributed to ten different proteins, with COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9 forming the iconic COQ metabolon . The polyisoprene moiety is first constructed by the heterodimeric PDSS1–PDSS2 prenyldiphosphate synthase and then ligated to the C3 position of benzoic acid by COQ2 .


Molecular Structure Analysis

Coenzyme Q7 is synthesized in the mitochondria at the interface between the inner mitochondrial membrane and the matrix. It comprises two juxtaposing ends: a highly hydrophobic poly-isoprenoid tail that anchors the antioxidant within phospholipid bilayers and a fully substituted aromatic head group responsible for its redox properties .


Chemical Reactions Analysis

Coenzyme Q7 serves as a conduit for electrons from myriad pathways to enter the electron transport chain (ETC), acts as a cofactor for biosynthetic and catabolic reactions, and detoxifies damaging lipid species .


Physical And Chemical Properties Analysis

Coenzyme Q7 is considered one of the most hydrophobic molecules known in nature . Its ubiquitous presence in cellular membranes suggests that more roles for CoQ7 are yet to be discovered .

Scientific Research Applications

Mitochondrial Function and Aging

Coenzyme Q (CoQ), including Coenzyme Q7, is crucial for mitochondrial electron transport and functions as an antioxidant in plasma membranes and lipoproteins. Research suggests that CoQ supplementation can alleviate aging symptoms and possibly retard the onset of chronic diseases by positively affecting mitochondrial deficiency syndrome and improving bioenergetics. The antioxidant effect of CoQ10 is shown to alleviate cardiovascular diseases and inflammation, indicating a broader application in age-related conditions (Hernández-Camacho et al., 2018).

Cardiovascular Health

The role of Coenzyme Q10, a close relative of Coenzyme Q7, in cardiovascular health has been extensively studied. CoQ10 has shown promise in improving endothelial function, a key factor in cardiovascular health. A meta-analysis indicated significant improvement in endothelial function with CoQ10 supplementation, supporting its potential use for patients with endothelial dysfunction (Gao et al., 2012). Moreover, CoQ10's positive effects on systolic function in patients with chronic heart failure have been documented, indicating its potential as an adjunctive treatment for this condition (Sander et al., 2006).

Inflammation and Metabolic Diseases

Inflammation is a contributing factor to various metabolic diseases, and clinical evidence suggests that CoQ10 can affect inflammatory markers. A systematic review and meta-analysis found that CoQ10 supplementation could improve certain inflammatory markers, highlighting its potential role in managing chronic inflammation and related metabolic disorders (Zhai et al., 2017).

Innovative Delivery Systems

The effectiveness of Coenzyme Q7 and related compounds can be hindered by their high molecular weight and low aqueous solubility. Novel drug delivery systems, such as liposomes, nanoparticles, and micelles, have been explored to overcome these limitations, enhancing the therapeutic value of these compounds. These innovative approaches aim to promote better absorption and effectiveness of CoQ10 in the body, paving the way for its broader use in medical therapy (Kumar et al., 2016).

Safety And Hazards

For safety and hazards information, you may refer to the Safety Data Sheets (SDS) provided by chemical suppliers .

Future Directions

Recent studies have identified a role for plasma membrane CoQ7 in combating ferroptosis . These findings have reinvigorated efforts to understand how CoQ7 is transported throughout the cell . The CoQ7 biosynthetic pathway remains incompletely characterized, with multiple enzymatic and transport steps lacking associated proteins . Discovery efforts have met challenges including enzyme redundancy, essentiality, and hydrophobic barriers associated with synthesizing CoQ7 .

properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66O4/c1-32(2)18-12-19-33(3)20-13-21-34(4)22-14-23-35(5)24-15-25-36(6)26-16-27-37(7)28-17-29-38(8)30-31-40-39(9)41(45)43(47-10)44(48-11)42(40)46/h18,20,22,24,26,28,30H,12-17,19,21,23,25,27,29,31H2,1-11H3/b33-20+,34-22+,35-24+,36-26+,37-28+,38-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBESHHFMIFSNRV-RJYQSXAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318261
Record name Coenzyme Q7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ubiquinone 7

CAS RN

303-95-7, 25222-34-8
Record name Coenzyme Q7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubiquinone 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubiquinone 7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Coenzyme Q7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COENZYME Q7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK47DEG6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
Y SHIGETA, K IZUMI, H ABE - The Journal of Vitaminology, 1966 - jstage.jst.go.jp
RESULTS In fasting blood sugar experiment, 34 cases out of 39 diabetics were administered CoQ7 only, and five cases were administerd jointly with lente insulin injections. Of these 39 …
Number of citations: 25 www.jstage.jst.go.jp
K Honjo, Y Tsukamoto, R Nakamura, A Tsunemitsu… - Archives of Oral …, 1966 - Elsevier
ACONITATE hydratase [EC 4.2. 1.3; Citrate (isocitrate) hydro-lyase] is, according to DICKMAN and CLOUTIER (1951), stabilized and activated by the ferrous ion (Fez+) and other …
Number of citations: 15 www.sciencedirect.com
Y SHIGETA, K IZUMI, M SHICHIRI - The Journal of Vitaminology, 1965 - jstage.jst.go.jp
METHODS The 18 patients included in this study had still neuropathy after having been con-trolled with insulin or sulfonylurea for a long period. The neurological examina tions …
Number of citations: 3 www.jstage.jst.go.jp
T Ishiyama, Y MORITA, S TOYAMA… - Japanese heart …, 1976 - jstage.jst.go.jp
… of coenzyme Q7 were injected intravenously in 21 cases for 3 to 35 days. Daily doses of 60mg of coenzyme Q7 were ad… Exanthema appeared in 2 patients of the group of coenzyme Q7 …
Number of citations: 42 www.jstage.jst.go.jp
J Scholler, D Jones, GP Littarru, K Folkers - Biochemical and Biophysical …, 1970 - Elsevier
… greater effectiveness, in vivo, of coenzyme Q7 over that of … Q4 and coenzyme Q7 which do show a therapeutic response in the mice … The presence of coenzyme Q7 in the mitochondria …
Number of citations: 10 www.sciencedirect.com
T Kishi, T Watanabe, K Folkers - Proceedings of the …, 1976 - National Acad Sciences
… ), 5:1 for coenzyme Q7, and 5:1 for coenzyme Q4. Prevention of inhibition was observed in the decreasing order of coenzyme Q10 greater than coenzyme Q7 greater than H6 coenzyme …
Number of citations: 102 www.pnas.org
A Tsunemitsu, T Matsumura - Journal of dental Research, 1967 - journals.sagepub.com
… The oral administration of a comparatively large dosage of coenzyme Q7 ameliorated the … of coenzyme Q7, at a daily dose of 15 mg. for I week had a similar effect. The coenzyme Q7 …
Number of citations: 30 journals.sagepub.com
GP Littarru, R Nakamura, L Ho… - Proceedings of the …, 1971 - National Acad Sciences
… benefit of the administration of coenzyme Q7 to many patients with … They tested coenzyme Q7 [II] in scorbutic guinea pigs and … (17) described the effect of coenzyme Q7 on pathologic …
Number of citations: 101 www.pnas.org
Y SHIGETA, K IZUMI, H ABE - The Journal of Vitaminology, 1968 - jstage.jst.go.jp
1. The CoQ content of whole rat liver increased significantly as compared with the control after the intramuscular administration of CoQ 7, CoQ 9 or CoQ 10, but increased slightly after …
Number of citations: 4 www.jstage.jst.go.jp
D Jones, J Scholler, K Folkers - International Journal for Vitamin …, 1971 - cabdirect.org
Female rats were deprived of vitamin E from weaning on a semi-synthetic diet which is described; of 3 groups of 12 on that diet one had no supplement and others had coenzyme Q 7 …
Number of citations: 4 www.cabdirect.org

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